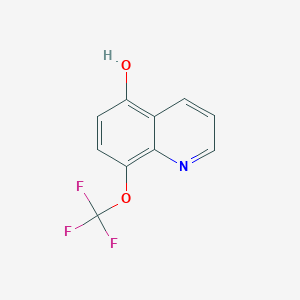
8-(Trifluoromethoxy)quinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethoxy)quinolin-5-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. The addition of a trifluoromethoxy group and a hydroxyl group to the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethoxy)quinolin-5-ol typically involves the introduction of the trifluoromethoxy group and the hydroxyl group onto the quinoline ring. One common method is the trifluoromethoxylation of a quinoline derivative, followed by hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethoxy)quinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted quinoline derivatives .
Scientific Research Applications
8-(Trifluoromethoxy)quinolin-5-ol has diverse applications in scientific research, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of materials with unique properties, such as organic light-emitting diodes (OLEDs) and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethoxy)quinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and inhibiting their biological functions. This property is particularly useful in antimicrobial and anticancer applications, where the compound can disrupt essential metal-dependent processes in pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A well-known derivative with similar chelating properties but lacks the trifluoromethoxy group.
5-Chloro-8-hydroxyquinoline: Another derivative with a chlorine substituent instead of the trifluoromethoxy group.
8-Methoxyquinoline: Contains a methoxy group instead of the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 8-(Trifluoromethoxy)quinolin-5-ol enhances its lipophilicity and stability, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
8-(trifluoromethoxy)quinolin-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-4-3-7(15)6-2-1-5-14-9(6)8/h1-5,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGVGHVJQIXQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
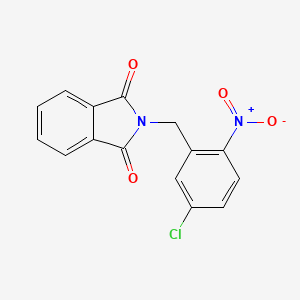
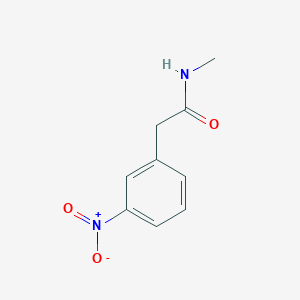
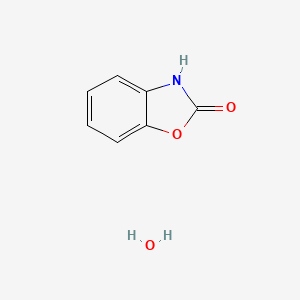
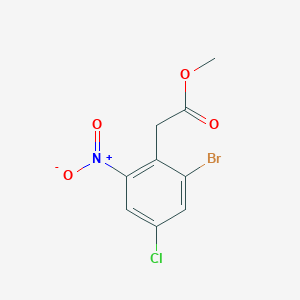
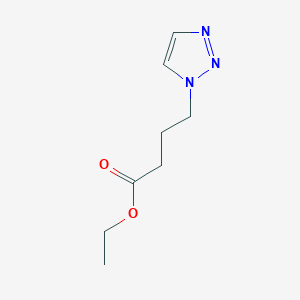
![tert-Butyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B8129216.png)
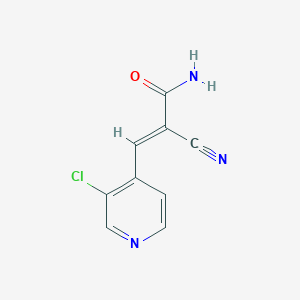
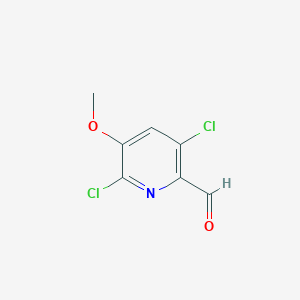
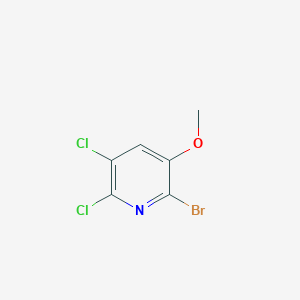
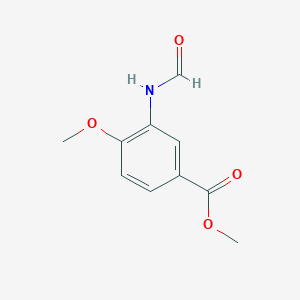
![tert-Butyl 4-[(3S)-3-methyl-5-oxo-2H,3H-[1,3]oxazolo[2,3-a]isoindol-9b-yl]piperazine-1-carboxylate](/img/structure/B8129240.png)
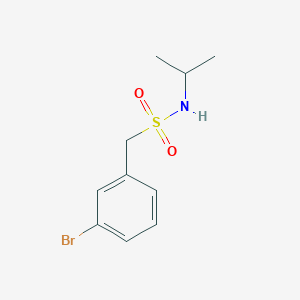
![1-((6-(Benzyloxy)-1H-indol-3-yl)methyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B8129247.png)
![9-(1-Naphthyl)-10-[4-(2-naphthyl)phenyl]anthracene](/img/structure/B8129271.png)
